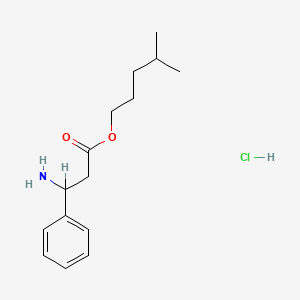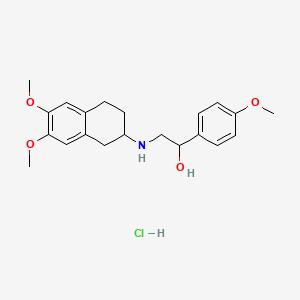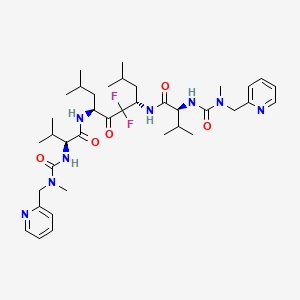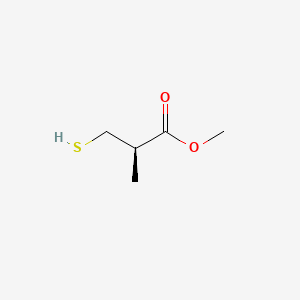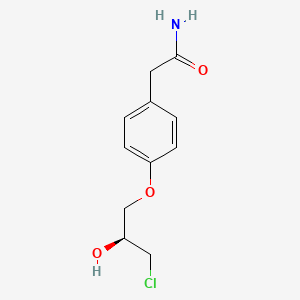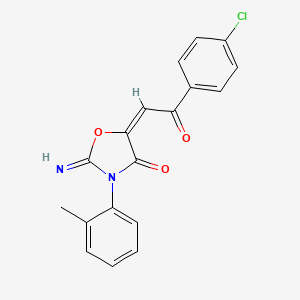
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-(2-methylphenyl)-4-oxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-(2-methylphenyl)-4-oxazolidinone is a complex organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic applications. The structure of this compound includes a chlorophenyl group, an oxoethylidene group, an imino group, and a methylphenyl group, all of which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-(2-methylphenyl)-4-oxazolidinone typically involves multi-step organic reactions. One common method is the condensation reaction between 4-chlorobenzaldehyde and 2-methylphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with ethyl oxalyl chloride under basic conditions to yield the final oxazolidinone product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-(2-methylphenyl)-4-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazolidinone oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted oxazolidinones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Oxazolidinone oxides
Reduction: Reduced oxazolidinone derivatives
Substitution: Substituted oxazolidinones with various functional groups
Wissenschaftliche Forschungsanwendungen
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-(2-methylphenyl)-4-oxazolidinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-(2-methylphenyl)-4-oxazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial protein synthesis by binding to the bacterial ribosome. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazolidinone Derivatives: Compounds like linezolid and tedizolid, which are also oxazolidinones, share similar structural features and biological activities.
Chlorophenyl Compounds: Compounds containing the chlorophenyl group, such as chloramphenicol, exhibit similar antimicrobial properties.
Uniqueness
5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-(2-methylphenyl)-4-oxazolidinone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
122975-87-5 |
|---|---|
Molekularformel |
C18H13ClN2O3 |
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
(5E)-5-[2-(4-chlorophenyl)-2-oxoethylidene]-2-imino-3-(2-methylphenyl)-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C18H13ClN2O3/c1-11-4-2-3-5-14(11)21-17(23)16(24-18(21)20)10-15(22)12-6-8-13(19)9-7-12/h2-10,20H,1H3/b16-10+,20-18? |
InChI-Schlüssel |
AAEILTWOFSHPJP-MSWOZKQMSA-N |
Isomerische SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C\C(=O)C3=CC=C(C=C3)Cl)/OC2=N |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC(=O)C3=CC=C(C=C3)Cl)OC2=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


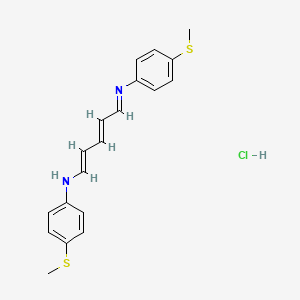

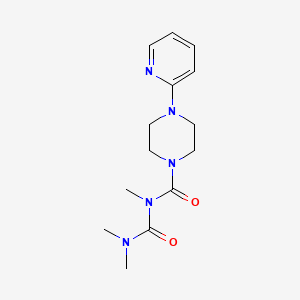
![[(3S,3aR,6S,6aS)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762077.png)
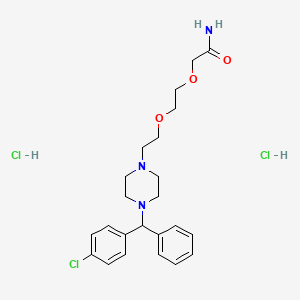
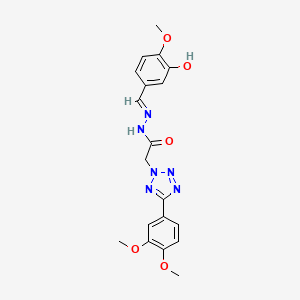
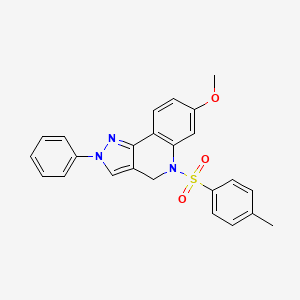
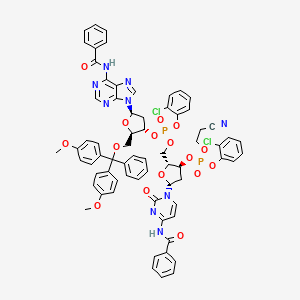
![[(3S,3aR,6S,6aS)-3-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762109.png)
